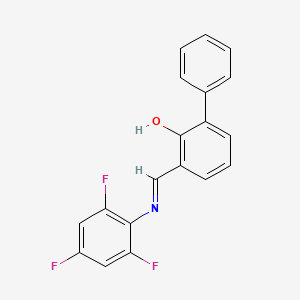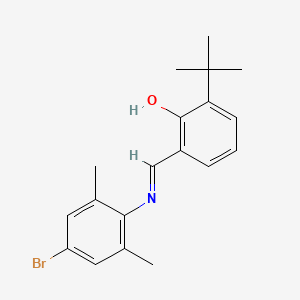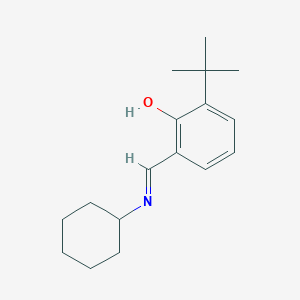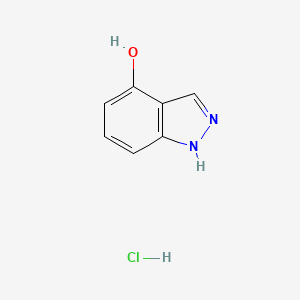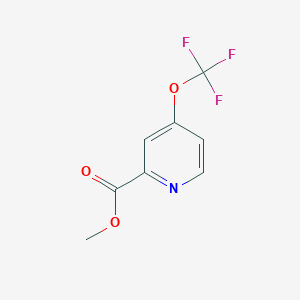
2-(2-Nitrobenzylidene)malonic acid
Descripción general
Descripción
2-(2-Nitrobenzylidene)malonic acid, also known as nitro malonic acid, is an organic compound that has been of great interest to the scientific community. It has a molecular formula of C10H7NO6 .
Synthesis Analysis
The synthesis of 2-(2-Nitrobenzylidene)malonic acid could potentially involve a Knoevenagel condensation , a type of reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The process involves five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .Molecular Structure Analysis
The molecular structure of 2-(2-Nitrobenzylidene)malonic acid is represented by the InChI code1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15) . This indicates the presence of a nitro group attached to a benzylidene moiety, which is further connected to a malonic acid structure. Chemical Reactions Analysis
The Knoevenagel condensation mentioned in the synthesis analysis is a key chemical reaction involving 2-(2-Nitrobenzylidene)malonic acid . This reaction involves the formation of an enolate intermediate, which then reacts with an aldehyde. The resulting aldol undergoes base-induced elimination .Physical And Chemical Properties Analysis
2-(2-Nitrobenzylidene)malonic acid has a molecular weight of 237.17 g/mol . It is typically stored at temperatures between 2-8°C . The compound appears as a yellow to brown solid .Aplicaciones Científicas De Investigación
Chemical Synthesis
2-(2-Nitrobenzylidene)Malonic Acid is used in chemical synthesis . It’s a compound with the molecular formula C10H7NO6 . The compound is used in various chemical reactions, contributing to the development of new substances .
Knoevenagel Condensation
This compound plays a role in the Knoevenagel condensation of benzaldehyde and malononitrile . This reaction is used to synthesize benzylidenemalononitrile . The process involves the use of catalysts such as Ti-Al-Mg hydrotalcite .
Pharmaceutical Applications
Benzylidene malononitrile, which can be synthesized using 2-(2-Nitrobenzylidene)Malonic Acid, finds applications in pharmaceutical industries . It’s used in the development of various drugs and therapeutic agents .
Biotech Applications
In the field of biotechnology, benzylidene malononitrile is used, which can be produced using 2-(2-Nitrobenzylidene)Malonic Acid . It’s used in various biotechnological processes and research .
Specialty Chemicals
Benzylidene malononitrile, synthesized using 2-(2-Nitrobenzylidene)Malonic Acid, is used in the production of specialty chemicals . These chemicals have diverse applications in various industries .
Perfumery
In the perfumery industry, benzylidene malononitrile is used, which can be produced using 2-(2-Nitrobenzylidene)Malonic Acid . It contributes to the creation of various fragrances .
Propiedades
IUPAC Name |
2-[(2-nitrophenyl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSYAXUKPDKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544726 | |
| Record name | [(2-Nitrophenyl)methylidene]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrobenzylidene)Malonic Acid | |
CAS RN |
103582-31-6 | |
| Record name | [(2-Nitrophenyl)methylidene]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)
